N'-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and a methoxy-substituted phenyl group. The presence of the chlorophenyl and methoxy groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-[(2-chlorophenyl)methoxy]-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; reactions are often conducted in polar solvents such as methanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Ringer’s lactate solution: A mixture of electrolytes used for fluid replacement therapy.
Uniqueness
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and methoxy groups, along with the pyridine and carbohydrazide moieties, imparts distinct chemical properties and reactivity that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18ClN3O3 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3/c1-27-20-11-15(12-24-25-21(26)16-6-4-10-23-13-16)8-9-19(20)28-14-17-5-2-3-7-18(17)22/h2-13H,14H2,1H3,(H,25,26)/b24-12+ |
InChI Key |
PUFVXKUYXYUMEN-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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